molecular formula C23H30N2O3 B10846977 benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime

benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime

Cat. No.: B10846977
M. Wt: 382.5 g/mol
InChI Key: GOOXRXVIMOMQCL-LYBHJNIJSA-N
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Description

Benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzaldehyde moiety, a nonyloxy group, and a phenylcarbamoyl oxime group. It has been studied for its potential as a fatty acid amide hydrolase (FAAH) inhibitor, which could have implications in pain management and other therapeutic areas .

Preparation Methods

The synthesis of Benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime typically involves multiple steps, starting with the preparation of the benzaldehyde derivative. The synthetic route may include the following steps:

    Formation of the Benzaldehyde Derivative: This step involves the reaction of benzaldehyde with appropriate reagents to introduce the nonyloxy group.

    Introduction of the Phenylcarbamoyl Group: The next step involves the reaction of the intermediate with phenyl isocyanate to form the phenylcarbamoyl derivative.

    Oxime Formation: Finally, the oxime group is introduced by reacting the intermediate with hydroxylamine under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The nonyloxy group can be substituted with other alkoxy groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime involves its interaction with FAAH. By inhibiting FAAH, the compound prevents the breakdown of fatty acid amides, leading to increased levels of these signaling molecules. This can result in analgesic and anti-inflammatory effects. The molecular targets and pathways involved include the endocannabinoid system, where FAAH plays a crucial role .

Comparison with Similar Compounds

Benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime can be compared with other FAAH inhibitors, such as:

    URB597: Another well-known FAAH inhibitor with a different chemical structure.

    PF-04457845: A potent and selective FAAH inhibitor used in clinical studies.

The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacological properties compared to other FAAH inhibitors .

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

[(E)-benzylideneamino] N-(4-nonoxyphenyl)carbamate

InChI

InChI=1S/C23H30N2O3/c1-2-3-4-5-6-7-11-18-27-22-16-14-21(15-17-22)25-23(26)28-24-19-20-12-9-8-10-13-20/h8-10,12-17,19H,2-7,11,18H2,1H3,(H,25,26)/b24-19+

InChI Key

GOOXRXVIMOMQCL-LYBHJNIJSA-N

Isomeric SMILES

CCCCCCCCCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2

Origin of Product

United States

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